
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one is an organic compound that features a dichlorophenyl group, a hydroxyethylsulfanyl group, and a nonanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Hydroxyethylsulfanyl Group: This step might involve nucleophilic substitution reactions where a hydroxyethylsulfanyl group is introduced.
Formation of the Nonanone Backbone: The final step could involve aldol condensation or other carbon-carbon bond-forming reactions to construct the nonanone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the nonanone backbone can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)octan-3-one: Similar structure with an octanone backbone.
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)decan-3-one: Similar structure with a decanone backbone.
Uniqueness
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one is unique due to its specific combination of functional groups and carbon chain length, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and hydroxyethylsulfanyl groups can provide unique properties compared to other similar compounds.
属性
CAS 编号 |
75144-08-0 |
|---|---|
分子式 |
C17H24Cl2O2S |
分子量 |
363.3 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one |
InChI |
InChI=1S/C17H24Cl2O2S/c1-2-3-4-5-6-14(21)12-17(22-10-9-20)13-7-8-15(18)16(19)11-13/h7-8,11,17,20H,2-6,9-10,12H2,1H3 |
InChI 键 |
PFDPNLIBODDUPI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


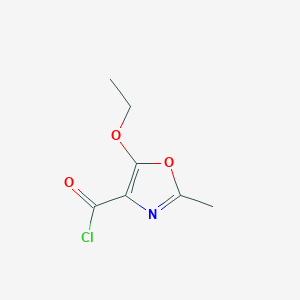



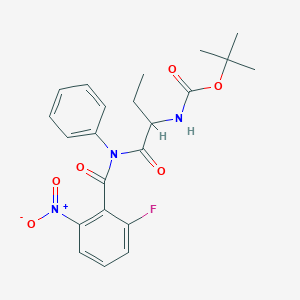
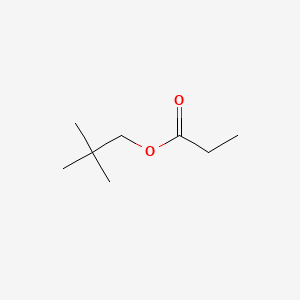

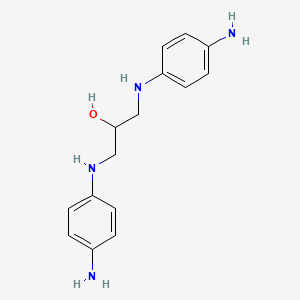
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
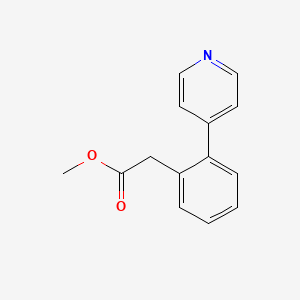
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)



